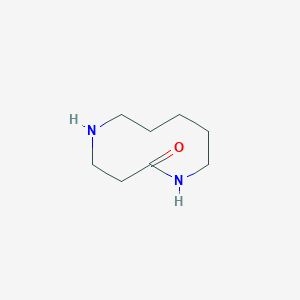

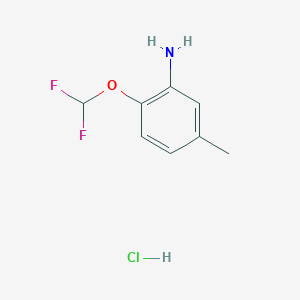

6-(Propylsulfanyl)pyridin-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of amines, including pyridin-2-amines, can be achieved through various methods. One such method involves the reduction of nitriles or amides and nitro compounds . Another method involves the copper-catalyzed cross-coupling of methyl ketones and pyridin-2-amines to synthesize α-ketoamides .Chemical Reactions Analysis

The copper-catalyzed cross-coupling of methyl ketones and pyridin-2-amines can lead to the formation of α-ketoamides . Another reaction involves the iodine-promoted one-pot reaction of pyridin-2-amine with arylmethyl ketone and selenosulfonate .科学的研究の応用

Synthesis and Structural Applications

Efficient Synthesis Techniques : 6-(Propylsulfanyl)pyridin-2-amine plays a role in efficient synthesis processes. For instance, it is used in the regioselective and efficient synthesis of 6-amino-substituted pyridin-2(1H)-ones, utilizing in situ generated propiolic acid chloride for the cyclization of acyclic β-keto N,S-acetals (Schirok, Alonso-Alija, & Michels, 2005).

Macrocyclic Ligands and Metal Complexes : The compound is integral in the synthesis of macrocyclic Schiff base ligands, which are formed by condensations of diacylpyridine. These ligands are used in metal ion transportation and separation, and in creating mechanically interlocked molecules, artificial metalloenzymes, and catalysts (Rezaeivala & Keypour, 2014).

Palladium-Catalyzed CN Coupling Reactions : The use of pyridine-based ligands, which include this compound derivatives, has shown high performance in palladium-catalyzed CN coupling reactions. These reactions are efficient and produce high yields (Nadri, Rafiee, Jamali, & Joshaghani, 2014).

Synthesis of Heavily Substituted 2-Aminopyridines : The compound is used in the synthesis of 2-aminopyridines with various polar 6-substituents. This involves displacement of a methylsulfinyl group from the 6-position of the pyridine ring, showing its versatility in synthesizing pyridine derivatives (Teague, 2008).

Photophysical and Catalytic Properties

Metal-Free Photoredox Catalysis : this compound derivatives play a role in metal-free photoredox strategies for forming C(sp3)–C(sp) and C(sp3)–C(sp2) bonds. This demonstrates their use in synthetic chemistry, particularly in the functionalization of complex molecular scaffolds (Ociepa, Turkowska, & Gryko, 2018).

Synthesis of Functionalized Pyrazolo[3,4-b]pyridines : The compound is used in l-proline-catalyzed domino reactions for synthesizing N,3-dimethyl-5-nitro-1-aryl-1H-pyrazolo[3,4-b]pyridin-6-amines. This process highlights its role in the creation of complex heterocyclic structures (Gunasekaran, Prasanna, & Perumal, 2014).

Phosphorescent Platinum Complexes : Derivatives of this compound are involved in synthesizing phosphorescent platinum complexes. These complexes have applications in studying electronic transitions and photophysical properties (Harris, Vezzu, Bartolotti, Boyle, & Huo, 2013).

作用機序

Target of Action

It is known that pyrimidine-based compounds, which include 6-(propylsulfanyl)pyridin-2-amine, often target key inflammatory mediators such as prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .

Mode of Action

The mode of action of pyrimidine-based anti-inflammatory agents, including this compound, is generally associated with the inhibition of PGE2 generated by COX enzymes . Like other NSAIDs, these agents function by suppressing the activity of COX-1 and COX-2 enzymes, thereby reducing the generation of PGE2 .

Biochemical Pathways

It can be inferred from the mode of action that the compound likely affects the pathways involving the inflammatory mediators mentioned above .

Result of Action

Given its potential anti-inflammatory properties, it can be inferred that the compound may help reduce inflammation at the molecular and cellular levels .

特性

IUPAC Name |

6-propylsulfanylpyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2S/c1-2-6-11-8-5-3-4-7(9)10-8/h3-5H,2,6H2,1H3,(H2,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOJNADBPRTYGGI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=CC=CC(=N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2410321.png)

![N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2410329.png)

![2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2410331.png)

![N-(3-chloro-4-methoxyphenyl)-2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}acetamide](/img/structure/B2410332.png)

![2,5-Dioxadispiro[2.0.44.33]undecane](/img/structure/B2410335.png)

![Allyl 1,3,7-trimethyl-2,4-dioxo-5-(pyridin-4-yl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2410336.png)